BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE
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Overview
Description
Benzyl 2-bromopyridine-4-carboxylate is a chemical compound with the molecular formula C13H10BrNO2 and a molecular weight of 292.13 g/mol . It is also known by its IUPAC name, benzyl 2-bromoisonicotinate . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-bromopyridine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-bromopyridine-4-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and waste generation. The use of automated reactors and in-line monitoring systems ensures consistent product quality and process efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-bromopyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to the corresponding pyridine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of a base like potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with an aryl or alkyl group.
Reduction Reactions: The major product is the reduced pyridine derivative.
Scientific Research Applications
Benzyl 2-bromopyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of benzyl 2-bromopyridine-4-carboxylate depends on the specific reaction or application. In substitution and coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles or coupling partners . The molecular targets and pathways involved vary based on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine-4-carboxylic acid: A precursor in the synthesis of benzyl 2-bromopyridine-4-carboxylate.
Benzyl 2-chloropyridine-4-carboxylate: Similar in structure but with a chlorine atom instead of bromine.
Benzyl 2-iodopyridine-4-carboxylate: Similar in structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the bromine atom, which makes it a versatile intermediate in various chemical reactions . Its ability to undergo substitution and coupling reactions with high efficiency makes it valuable in synthetic chemistry .
Properties
IUPAC Name |
benzyl 2-bromopyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-12-8-11(6-7-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWZIFQUFCUOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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